3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a bromine atom, a hydroxyl group, and a ketone functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the use of bromophenol and glyoxylic acid as starting materials. The reaction proceeds through a condensation reaction in an alkaline solution to form p-hydroxyl o-bromo sodium amygdalic acid. This intermediate is then acidified to yield p-hydroxyl o-bromo amygdalic acid, which is further reduced by a reducing agent to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of this compound derivatives with additional carbonyl or carboxyl groups.
Reduction: Formation of 3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-hydroxyphenylacetic acid: Similar structure but lacks the ketone group.
3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid: Contains an amino group instead of a ketone group.
Uniqueness
3-(2-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7BrO4 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-(2-bromo-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14) |
InChI Key |
ZZSSXDKUWQATQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.